N-[(2,4,5-trifluorophenyl)methylidene]hydroxylamine
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Overview
Description
N-[(2,4,5-trifluorophenyl)methylidene]hydroxylamine is a chemical compound characterized by its trifluorophenyl group and hydroxylamine functional group
Synthetic Routes and Reaction Conditions:
Hydroxylamine Derivatization: The compound can be synthesized by reacting 2,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, often at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and strong bases can be employed.
Major Products Formed:
Oxidation Products: Trifluorophenyl oximes and nitro derivatives.
Reduction Products: Trifluorophenylamines.
Substitution Products: Various substituted trifluorophenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances binding affinity and specificity, while the hydroxylamine moiety can form hydrogen bonds with biological targets. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(2,4,6-trifluorophenyl)methylidene]hydroxylamine: Similar structure but with a different position of fluorine atoms.
N-[(2,3,5-trifluorophenyl)methylidene]hydroxylamine: Another positional isomer with distinct chemical properties.
Uniqueness: N-[(2,4,5-trifluorophenyl)methylidene]hydroxylamine stands out due to its specific trifluorophenyl arrangement, which influences its reactivity and binding properties compared to its isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
1604876-25-6 |
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Molecular Formula |
C7H4F3NO |
Molecular Weight |
175.1 |
Purity |
95 |
Origin of Product |
United States |
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